Methyl 8-bromooctanoate

Übersicht

Beschreibung

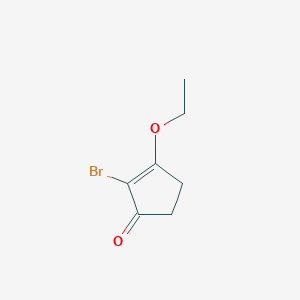

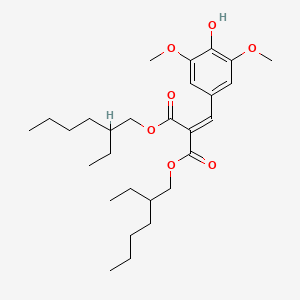

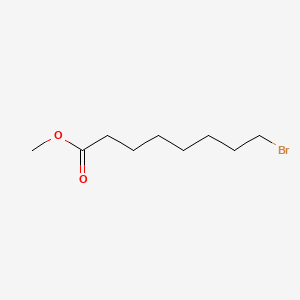

“Methyl 8-bromooctanoate” is a chemical compound with the molecular formula C9H17BrO2 . It is used in several industries, including pharmaceutical, cosmetic, and food industries.

Synthesis Analysis

The synthesis of “Methyl 8-bromooctanoate” can be achieved from 8-Bromooctanoic acid and Iodomethane .Molecular Structure Analysis

The molecular structure of “Methyl 8-bromooctanoate” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass is 237.134 Da and the monoisotopic mass is 236.041183 Da .Physical And Chemical Properties Analysis

“Methyl 8-bromooctanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 248.5±23.0 °C at 760 mmHg, and a flash point of 129.0±13.0 °C . It also has a molar refractivity of 53.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Agricultural Research and Pest Control

Methyl 8-bromooctanoate and similar compounds have been studied in agricultural contexts, particularly in relation to methyl bromide, a widely used fumigant for pest and pathogen control in crops like strawberries, peppers, and tomatoes. Research by Schneider et al. (2003) has focused on developing alternatives to methyl bromide due to its environmental impact, particularly its role in ozone depletion. This research is critical for identifying safer and more sustainable pest control methods in agriculture (Schneider et al., 2003).

Chemical Synthesis and Pharmaceutical Applications

Methyl 8-bromooctanoate has been utilized in chemical synthesis, as illustrated by Perlikowska and Mikołajczyk (2009), who reported its use in the synthesis of enantiomers of phytoprostane B 1 type I. This synthesis is significant in the context of pharmaceutical and chemical research, where precise and efficient synthesis methods are crucial (Perlikowska & Mikołajczyk, 2009).

Environmental and Health Studies

Studies have also focused on the environmental and health impacts of related brominated compounds. For instance, Fields and White (2002) examined alternatives to methyl bromide for controlling storage pests and quarantine insects, emphasizing the need for integrated pest management tactics that are less harmful to the environment and human health (Fields & White, 2002).

Materials Science and Solar Cell Research

In the field of materials science, particularly in the development of solar cells, compounds like methyl 8-bromooctanoate have been explored for their potential applications. Huang et al. (2014) investigated bromobenzene and iodobenzene, along with additives like 1,8-diiodooctane, as alternative solvents for chlorobenzene in polymer/fullerene solar cells. Their findings suggest the potential of these brominated compounds in enhancing the performance of solar cells, highlighting an important application in renewable energy technology (Huang et al., 2014).

Safety and Hazards

“Methyl 8-bromooctanoate” may be irritating to the skin, eyes, and respiratory system. It may have harmful effects if inhaled or swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

While specific future directions for “Methyl 8-bromooctanoate” were not found in the search results, it is anticipated that researchers will design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of similar compounds for the rapid synthesis of versatile biologically relevant heterocycles .

Wirkmechanismus

Target of Action

Methyl 8-bromooctanoate is a chemical compound used in laboratory settings and the manufacture of other chemical compounds

Mode of Action

As a brominated compound, it may interact with biological systems through halogen bonding or other mechanisms .

Pharmacokinetics

As a result, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

It is known that the compound can cause skin and eye irritation, and may be harmful if swallowed .

Action Environment

The action, efficacy, and stability of Methyl 8-bromooctanoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, exposure to dust, mist, or vapors of the compound should be avoided, and personal protective equipment should be used when handling the compound to prevent skin and eye contact .

Eigenschaften

IUPAC Name |

methyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJRYNUYQXBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455477 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromooctanoate | |

CAS RN |

26825-92-3 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.